1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde
Overview
Description
“1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde” is a heterocyclic compound . It is a useful synthetic intermediate which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles is described, making use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C9H7N3O . The molecular weight of the compound is 173.17 .
Chemical Reactions Analysis
1,2,3-Triazole-4-carbaldehydes are useful synthetic intermediates which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety . They have been prepared as intermediates in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents .
Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . The SMILES string representation of the compound is O=Cc1cn(nn1)-c2ccccc2 .
Scientific Research Applications
Antimicrobial Applications
A series of 1,2,3-triazolyl pyrazole derivatives were synthesized and evaluated for their antimicrobial activities. These compounds, including variations with 1-Phenyl-1H-1,2,4-triazole scaffolds, displayed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities, supported by in silico molecular docking studies for the inhibition of E. coli MurB enzyme (Bhat et al., 2016).
Molecular Synthesis and Characterization
The synthesis of novel compounds through molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles has been reported. This includes the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehydes, showcasing the versatility of triazole derivatives in organic synthesis (L'abbé et al., 1990).
Material Science and Fluorescent Dyes
Triazole compounds have been utilized in the development of highly fluorescent dyes. For instance, the cyclization of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde resulted in compounds with bright fluorescence in solution, offering potential applications in sensing and imaging technologies (Wrona-Piotrowicz et al., 2022).
Chemical Sensing
A fluorescence probe based on a triazole derivative demonstrated high selectivity and sensitivity toward homocysteine, indicating its potential for researching the effects of homocysteine in biological systems (Chu et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde is a triazole compound . Triazole compounds are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They have diagnostic potential in the fields of organic electronics and organic photovoltaics .
Mode of Action
The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer . This transformation could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The excited-state proton transfer and the subsequent transformation between the enol and keto forms could potentially affect various biochemical pathways .
Result of Action
It is known that the excited-state proton transfer involved in the compound’s action could be partially responsible for the decrease in fluorescence emission .
Action Environment
This compound, like other triazole compounds, holds promise in various fields due to its unique properties .
Biochemical Analysis
Cellular Effects
Related 1,2,3-triazole derivatives have been synthesized as intermediates in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents
Molecular Mechanism
1,2,3-triazoles are commonly prepared via a two-step synthesis involving the copper-catalyzed azide-alkyne cycloaddition reaction . This suggests that 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2-phenyl-1,2,4-triazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-9-10-7-11-12(9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWKXRQFTTWFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545271 | |
Record name | 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111340-51-3 | |
Record name | 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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